![molecular formula C24H25Li B14283751 lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene CAS No. 164356-88-1](/img/structure/B14283751.png)
lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene: is a complex organolithium compound. This compound is notable for its unique structure, which includes multiple methyl groups and a lithium atom. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene typically involves the reaction of 1,3,5-trimethylbenzene with a lithium reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the lithium reagent from reacting with moisture or oxygen. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar conditions as in the laboratory synthesis. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the lithium atom is replaced by a more electronegative element.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The methyl groups in the compound can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can be used to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a more saturated hydrocarbon.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene is used as a reagent for forming carbon-carbon bonds. It is particularly useful in Suzuki-Miyaura coupling reactions .
Biology: While its direct applications in biology are limited, derivatives of this compound can be used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene exerts its effects involves the interaction of the lithium atom with other molecules. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the creation of complex molecular structures.
Comparaison Avec Des Composés Similaires
Lithium bis(trimethylsilyl)amide: Used as a strong non-nucleophilic base.
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Used as a precursor to N-heterocyclic carbene catalysts.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Used as a photoinitiator in polymerization reactions.
Uniqueness: Lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene is unique due to its specific structure, which includes multiple methyl groups and a lithium atom. This structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
164356-88-1 |
|---|---|
Formule moléculaire |
C24H25Li |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene |
InChI |
InChI=1S/C24H25.Li/c1-15-10-17(3)23(18(4)11-15)21-8-7-9-22(14-21)24-19(5)12-16(2)13-20(24)6;/h7-13H,1-6H3;/q-1;+1 |
Clé InChI |
LVNYRGJEGLKZRB-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=CC(=C(C(=C1)C)C2=[C-]C(=CC=C2)C3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


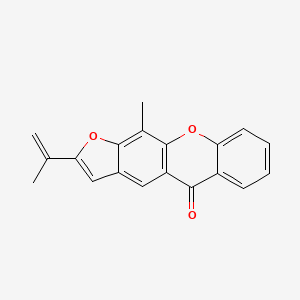
![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)



![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)

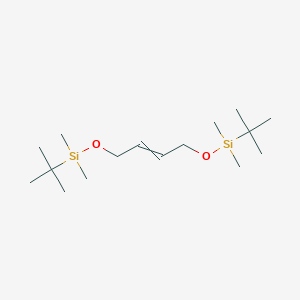
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
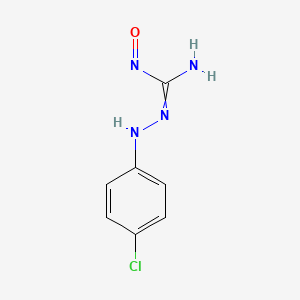
![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
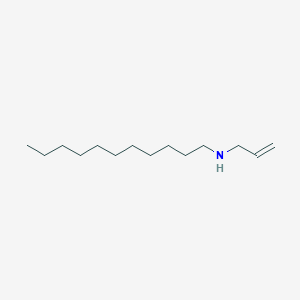
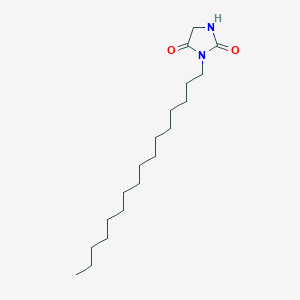
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
